1-(3-Chloropropyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

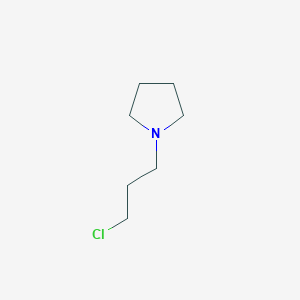

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloropropyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c8-4-3-7-9-5-1-2-6-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRTXTPFQKHSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462191 | |

| Record name | 1-(3-Chloropropyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39743-20-9 | |

| Record name | 1-(3-Chloropropyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPROPYL)-PYRROLIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Chloropropyl)pyrrolidine CAS number 39743-20-9 properties

An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine (CAS: 39743-20-9) for Chemical Synthesis and Drug Discovery

Executive Summary

This compound is a bifunctional organic compound featuring a saturated five-membered pyrrolidine ring and a reactive 3-chloropropyl side chain. This unique structure renders it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. The pyrrolidine moiety is a prevalent scaffold in numerous biologically active molecules, prized for its ability to confer desirable physicochemical properties such as aqueous solubility and to serve as a key binding element for various biological targets.[1] The terminal alkyl chloride provides a reactive handle for introducing the pyrrolidinylpropyl group into larger molecular frameworks via nucleophilic substitution reactions.[2] This guide offers a comprehensive overview of the compound's properties, a detailed synthesis protocol, insights into its chemical reactivity, and essential safety and handling procedures for laboratory and research professionals.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are fundamental to its application and handling. It typically presents as a colorless to pale yellow liquid with a characteristic amine-like odor.[2][3] Its moderate polarity, imparted by the tertiary amine of the pyrrolidine ring, allows for solubility in a range of organic solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 39743-20-9 | [3][4] |

| Molecular Formula | C₇H₁₄ClN | [3][4] |

| Molecular Weight | 147.65 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 88-89 °C at 22 Torr; 95 °C at 30 mmHg | [3] |

| Density | 1.016 g/cm³ (predicted) | [3][4] |

| pKa | 10.10 ± 0.20 (Predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 3.2 Ų | [5] |

| InChI Key | SPRTXTPFQKHSBG-UHFFFAOYSA-N | [4] |

For unambiguous identification and quality control, spectroscopic analysis is essential. Standard techniques such as ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of this compound.[6] The ¹H NMR spectrum of its hydrochloride salt is well-documented and serves as a reliable reference.[7]

Synthesis and Purification

The most common and straightforward synthesis of this compound involves the direct N-alkylation of pyrrolidine with a suitable 3-carbon electrophile.

Core Synthetic Rationale

The synthesis leverages the nucleophilic character of the secondary amine in the pyrrolidine ring. It attacks an electrophilic carbon, displacing a leaving group to form a new carbon-nitrogen bond. A common and effective alkylating agent for this purpose is 1-bromo-3-chloropropane. The bromine atom is a more labile leaving group than chlorine, ensuring that the initial alkylation occurs preferentially at the bromine-bearing carbon. An excess of pyrrolidine is typically used to act as both the nucleophile and a base to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.

Detailed Synthesis Protocol

The following protocol is adapted from established laboratory procedures.[3]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-3-chloropropane (1.18 mol) in 200 ml of diethyl ether.

-

Cool the solution to 0°C using an ice bath.

Step 2: Nucleophilic Addition

-

Slowly add pyrrolidine (2.36 mol, 2 equivalents) to the cooled solution via the dropping funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight. A white precipitate of pyrrolidinium bromide will form.

Step 3: Workup and Extraction

-

Remove the pyrrolidinium bromide solid by filtration.

-

Transfer the filtrate to a separatory funnel and add an ice-cold 10% aqueous hydrochloric acid solution. This step protonates the desired product and any excess pyrrolidine, transferring them to the aqueous layer.

-

Discard the organic (ether) layer.

-

Cool the acidic aqueous phase in an ice bath and slowly add an ice-cold 20% aqueous sodium hydroxide solution until the solution is strongly alkaline (pH > 12). This deprotonates the product, making it soluble in organic solvents.

-

Extract the alkaline aqueous phase multiple times with diethyl ether.

Step 4: Drying and Purification

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation (e.g., at 95 °C / 30 mmHg) to yield this compound as a pale yellow liquid.[3]

Synthesis Workflow Diagram

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. CAS 39743-20-9: this compound | CymitQuimica [cymitquimica.com]

- 3. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 39743-20-9 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 6. 1-(3-CHLOROPROPYL)-PYRROLIDINE(39743-20-9) 1H NMR spectrum [chemicalbook.com]

- 7. 1-(3-CHLOROPROPYL)-PYRROLIDINE HYDROCHLORIDE(57616-69-0) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(3-Chloropropyl)pyrrolidine, a key building block in organic synthesis and pharmaceutical development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to support your research and development endeavors.

Core Molecular and Physical Properties

This compound is a heterocyclic compound featuring a pyrrolidine ring N-substituted with a 3-chloropropyl group. Understanding its basic properties is the foundation for its effective use in synthesis and drug design.

Molecular Formula and Weight

The chemical formula for this compound is C7H14ClN [1][2][3]. Its molecular weight is 147.65 g/mol [1][2][3]. The hydrochloride salt form, this compound Hydrochloride, has the molecular formula C7H15Cl2N and a molecular weight of 184.10 g/mol [4].

Physicochemical Data

A summary of key physicochemical properties is presented in the table below. These parameters are critical for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| CAS Number | 39743-20-9 | [1] |

| Molecular Formula | C7H14ClN | [1][2][3] |

| Molecular Weight | 147.65 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 88-89 °C at 22 Torr | [2] |

| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in dry, store in freezer, under -20°C | [2][5] |

Synthesis and Purification

The synthesis of this compound is a critical process for ensuring high purity and yield, which are paramount for its use in pharmaceutical applications.

Synthetic Pathway: Nucleophilic Substitution

The most common and straightforward synthesis of this compound involves the nucleophilic substitution reaction between pyrrolidine and a suitable 3-carbon electrophile bearing a chlorine atom and a good leaving group. A widely used reagent for this purpose is 1-bromo-3-chloropropane.

The pyrrolidine acts as the nucleophile, attacking the carbon atom attached to the bromine. Bromine is a better leaving group than chlorine, allowing for selective displacement. An excess of pyrrolidine is often used to act as both the nucleophile and the base to neutralize the HBr formed during the reaction.

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures and provides a self-validating system for the synthesis of high-purity this compound[2].

Materials:

-

1-Bromo-3-chloropropane (1.18 mol)

-

Pyrrolidine (2.36 mol)

-

Diethyl ether (anhydrous)

-

10% Hydrochloric acid (ice-cold)

-

20% Sodium hydroxide (ice-cold)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-3-chloropropane in diethyl ether. Cool the solution to 0°C using an ice bath.

-

Nucleophilic Addition: Slowly add pyrrolidine to the cooled solution. The use of two equivalents of pyrrolidine serves to drive the reaction to completion and to neutralize the hydrobromic acid byproduct, forming pyrrolidinium bromide.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight. The formation of a white solid (pyrrolidinium bromide) indicates the reaction is proceeding.

-

Initial Workup: Filter the reaction mixture to remove the solid pyrrolidinium bromide.

-

Acid-Base Extraction: Transfer the filtrate to a separatory funnel and add ice-cold 10% hydrochloric acid. This step protonates the desired product and any unreacted pyrrolidine, transferring them to the aqueous layer. Discard the ether layer.

-

Basification and Extraction: Cool the aqueous layer with an ice bath and slowly add 20% sodium hydroxide solution until the solution is strongly alkaline. This deprotonates the product, making it soluble in organic solvents. Extract the aqueous layer multiple times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the ether.

-

Purification: Purify the crude product by vacuum distillation (e.g., at 95 °C/30 mmHg) to obtain this compound as a pale yellow liquid[2].

Chemical Reactivity and Applications in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its ability to explore three-dimensional space, contribute to stereochemistry, and its basic nitrogen atom which can form key interactions with biological targets[6][7]. This compound serves as a versatile intermediate for introducing this valuable moiety into larger molecules.

Reactivity Profile

The reactivity of this compound is dominated by two primary sites:

-

The Pyrrolidine Nitrogen: As a secondary amine, the nitrogen atom is basic and nucleophilic, allowing for further functionalization, although in this N-substituted form, it is a tertiary amine[6].

-

The Terminal Chlorine: The chlorine atom on the propyl chain is susceptible to nucleophilic substitution, making it an excellent handle for attaching the entire 1-(propyl)pyrrolidine fragment to other molecules.

Caption: Reactivity profile of this compound.

Role in Pharmaceutical Synthesis

The pyrrolidine moiety is a core structure in numerous biologically active compounds, including antiviral, anticancer, and central nervous system-targeting agents[8][9]. This compound is a key building block for introducing the N-propylpyrrolidine group. For instance, its analog, 1-(3-Aminopropyl)pyrrolidine, is a crucial intermediate in the synthesis of drugs targeting neurological disorders[10]. The 3-chloropropyl chain provides a flexible linker of optimal length for positioning the pyrrolidine ring within a binding pocket of a target protein.

The synthesis of various pharmacologically active compounds often involves the reaction of this compound with nucleophiles such as amines, phenols, or thiols present on a core molecular scaffold. This alkylation reaction is a robust and widely used method in medicinal chemistry.

Safety and Handling

Proper handling of this compound and its hydrochloride salt is essential due to their potential hazards.

Hazard Identification

-

This compound: For research use only and not intended for diagnostic or therapeutic use[1].

-

This compound Hydrochloride: This salt form is classified as toxic if swallowed and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction[4][11].

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood[12]. Use explosion-proof equipment and non-sparking tools[13][14].

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection[12][14].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[12]. It is recommended to store in a freezer under -20°C for long-term stability[2][5]. Keep away from incompatible materials and sources of ignition[13].

-

Spill and Disposal: In case of a spill, absorb with inert material and place in a suitable chemical waste container. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[13].

Conclusion

This compound is a valuable and versatile reagent in organic synthesis and drug discovery. Its well-defined molecular and physical properties, coupled with a straightforward synthetic route, make it an accessible building block for researchers. The reactivity of its terminal chloro group allows for the strategic incorporation of the pharmacologically significant N-propylpyrrolidine moiety into a wide range of molecular architectures. Adherence to strict safety and handling protocols is crucial for its safe and effective utilization in the laboratory. This guide provides the foundational knowledge and practical insights necessary for leveraging this compound in the pursuit of novel therapeutics and chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 39743-20-9|this compound|BLD Pharm [bldpharm.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 1-(3-CHLOROPROPYL)-PYRROLIDINE - Safety Data Sheet [chemicalbook.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

1-(3-Chloropropyl)pyrrolidine physical and chemical properties

An In-depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound (CAS No: 39743-20-9) is a bifunctional organic compound that serves as a critical building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a nucleophilic pyrrolidine ring and an electrophilic chloropropyl chain, makes it a highly versatile reagent for introducing the pyrrolidinylpropyl moiety into target molecules. The pyrrolidine scaffold itself is considered a "privileged" structure in drug discovery, appearing in a vast array of natural products, alkaloids, and synthetic drugs.[3][4] This prevalence is due to the ring's saturated, non-planar nature, which allows for a three-dimensional exploration of chemical space, contributing to the stereochemistry and improving the physicochemical properties of drug candidates.[4][5] This guide provides an in-depth analysis of the physical, chemical, and practical properties of this compound, offering field-proven insights for its application in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis, from reaction setup to purification. The key physicochemical data for this compound are summarized below.

Data Presentation: Core Properties

| Property | Value | Source(s) |

| CAS Number | 39743-20-9 | [1][2][6] |

| Molecular Formula | C₇H₁₄ClN | [1][2][7] |

| Molecular Weight | 147.65 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 88-89 °C @ 22 Torr (95 °C @ 30 mmHg) | [1] |

| Density (Predicted) | 1.016 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 10.10 ± 0.20 (for the conjugate acid) | [1] |

| Storage Conditions | Store in freezer (-20°C), sealed in a dry environment | [1] |

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a definitive tool for structural confirmation.[8][9] The expected signals would include multiplets for the pyrrolidine ring protons (typically around 1.7-1.8 ppm and 2.5-2.6 ppm), and triplets for the propyl chain protons: a triplet for the methylene group adjacent to the chlorine (–CH₂Cl) around 3.6 ppm, a triplet for the methylene group adjacent to the nitrogen (–NCH₂) around 2.5 ppm, and a multiplet for the central methylene group (–CH₂–) around 2.0 ppm.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 147.08148 Da.[7] Analysis of the isotopic pattern would reveal the presence of a single chlorine atom.

-

¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the seven carbon atoms in the molecule, providing further structural validation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its dual reactivity. The tertiary amine of the pyrrolidine ring is a nucleophile and a base, while the terminal carbon of the propyl chain is an electrophilic site due to the attached chlorine atom, a good leaving group.

This bifunctional nature allows it to act as a versatile linker, commonly used in N-alkylation reactions to introduce the N-propylpyrrolidine motif. This is a common strategy in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system, where the pyrrolidine ring can be crucial for receptor binding.[3][10] The reaction involves the nucleophilic attack of a primary or secondary amine, an alcohol, or a thiol on the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-heteroatom bond.

Experimental Protocol: Synthesis of this compound

The following protocol describes a common and reliable method for the laboratory-scale synthesis of this compound via the N-alkylation of pyrrolidine.[1]

Causality and Methodological Rationale

This procedure is a classic nucleophilic substitution reaction. Pyrrolidine, a secondary amine, acts as the nucleophile.[11][12] 1-Bromo-3-chloropropane is used as the electrophile; the bromine atom is a more reactive leaving group than chlorine, ensuring the initial alkylation occurs at the bromine-bearing carbon. A second equivalent of pyrrolidine is employed to act as a base, neutralizing the HBr generated during the reaction and preventing the formation of pyrrolidinium hydrobromide salt, which would take the nucleophile out of the reaction mixture. The subsequent acid-base workup is a self-validating system for purification: the desired tertiary amine product is protonated and extracted into the aqueous acidic phase, separating it from unreacted electrophile and non-basic impurities. Subsequent basification regenerates the free amine for extraction into an organic solvent.

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-3-chloropropane (1.18 mol) in 200 ml of diethyl ether. Cool the solution to 0°C using an ice bath.

-

Nucleophilic Addition: Slowly add pyrrolidine (2.36 mol, 2 equivalents) to the cooled solution via the dropping funnel over a period of 1 hour. Maintain the temperature at 0°C during the addition.

-

Expertise Note: Slow addition at low temperature is critical to control the exothermic nature of the reaction and minimize side reactions.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight to ensure the reaction goes to completion.

-

Initial Filtration: A white solid, pyrrolidinium hydrobromide, will precipitate. Remove this solid by vacuum filtration and wash it with a small amount of cold diethyl ether.

-

Acid-Base Extraction (Purification):

-

Transfer the filtrate to a separatory funnel and add an ice-cold 10% hydrochloric acid solution. Shake vigorously and allow the layers to separate.

-

Discard the upper ether layer, which contains unreacted starting materials and non-basic impurities.

-

Cool the lower aqueous phase in an ice bath and slowly add an ice-cold 20% sodium hydroxide solution until the solution is strongly alkaline (pH > 12). This deprotonates the product, making it soluble in organic solvents.

-

Extract the aqueous phase three times with diethyl ether.

-

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and evaporate the ether under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the resulting crude residue by vacuum distillation at approximately 95 °C / 30 mmHg to yield this compound as a pale yellow liquid.[1]

Visualization: Synthesis and Workup Logic

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential. While the safety data for the free base is not consistently detailed across all suppliers[6], the data for its hydrochloride salt is comprehensive and indicates significant hazards.[13][14] It is prudent to apply these precautions to the free base as well.

-

GHS Hazards: The hydrochloride salt is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[13][14]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof safety goggles or a face shield.[15]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[15][16] In case of contact, immediately flush the affected area with copious amounts of water.[6]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area, preferably in a freezer at or below -20°C as recommended.[1]

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the medicinal and synthetic chemist. Its defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable building block for incorporating the functionally significant N-propylpyrrolidine moiety into novel molecular architectures. A comprehensive understanding of its properties, handling requirements, and synthetic application, as detailed in this guide, is paramount for its safe and effective use in advancing drug discovery and development programs.

References

- 1. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(3-CHLOROPROPYL)-PYRROLIDINE - Safety Data Sheet [chemicalbook.com]

- 7. PubChemLite - 1-(3-chloropropyl)-pyrrolidine (C7H14ClN) [pubchemlite.lcsb.uni.lu]

- 8. 1-(3-CHLOROPROPYL)-PYRROLIDINE HYDROCHLORIDE(57616-69-0) 1H NMR spectrum [chemicalbook.com]

- 9. 1-(3-CHLOROPROPYL)-PYRROLIDINE(39743-20-9) 1H NMR [m.chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Pyrrolidine [drugfuture.com]

- 12. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 13. This compound Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-(3-CHLOROPROPYL)-PYRROLIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(3-Chloropropyl)pyrrolidine hydrochloride (CAS: 57616-69-0) emerges as a quintessential example of a versatile bifunctional building block.[1][2] This compound features a nucleophilic tertiary amine, protonated as a stable hydrochloride salt, and a reactive primary alkyl chloride. This dual-functionality allows for sequential and controlled synthetic transformations, making it a valuable intermediate in the synthesis of a wide array of target molecules, particularly within the pharmaceutical industry.[1][3]

The pyrrolidine motif itself is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional framework that can effectively probe the binding pockets of biological targets. This guide offers a comprehensive technical overview of this compound hydrochloride, from its fundamental properties to its practical application in synthesis and analysis, designed for researchers and professionals in drug development and chemical synthesis.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's properties is the foundation of its effective and safe use. This compound hydrochloride is typically encountered as a solid, a characteristic that enhances its stability and ease of handling compared to its free-base form.[1] The hydrochloride salt form also improves its solubility in aqueous media.[1]

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound;hydrochloride | [4] |

| Synonyms | N-(3-chloropropyl)pyrrolidine hydrochloride | [5] |

| CAS Number | 57616-69-0 | [4] |

| Molecular Formula | C₇H₁₅Cl₂N | [4] |

| Molecular Weight | 184.11 g/mol | |

| Appearance | Solid | |

| Boiling Point (Free Base) | 88-89 °C (at 22 Torr) | [6] |

| Storage Temperature | 2-8°C, Inert atmosphere | |

| InChIKey | UUPCYQIIQHSPKR-UHFFFAOYSA-N | [4] |

| SMILES | C1CCN(C1)CCCCl.Cl | [1][4] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound hydrochloride is a robust and well-established process, typically performed in two stages: N-alkylation to form the free base, followed by salt formation.

Step 1: Synthesis of this compound (Free Base)

The core of the synthesis involves the nucleophilic substitution reaction between pyrrolidine and a suitable 1,3-dihalogenated propane. 1-Bromo-3-chloropropane is an ideal reagent for this purpose due to the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is more labile and thus more susceptible to nucleophilic attack by the secondary amine of pyrrolidine, leaving the C-Cl bond intact for subsequent transformations.

The reaction is typically carried out in a non-polar solvent like diethyl ether. An excess of pyrrolidine (2 equivalents) is used; one equivalent acts as the nucleophile, and the second acts as a base to neutralize the hydrobromic acid byproduct, forming pyrrolidinium bromide.[6]

Step 2: Formation of the Hydrochloride Salt

The crude free base is isolated and then converted to its hydrochloride salt by treatment with hydrochloric acid. This step serves two primary purposes: it facilitates purification of the final product through crystallization and enhances its long-term stability.

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway for this compound HCl.

Part 3: Chemical Reactivity and Synthetic Applications

The utility of this compound hydrochloride lies in its ability to participate in nucleophilic substitution reactions. The terminal chloro group is an effective electrophile, readily displaced by a wide range of nucleophiles.

Causality of Experimental Choices: The hydrochloride salt is stable for storage but must typically be neutralized in situ or converted back to its free base form prior to reaction to unmask the nucleophilic pyrrolidine nitrogen, should it be required for a subsequent reaction step. However, for reactions involving the chloropropyl chain, the salt form can be advantageous as it protects the tertiary amine from acting as a competing nucleophile. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to the reaction mixture to scavenge the HCl generated during the substitution reaction if the free base is used.

This reagent is a key intermediate in the synthesis of various pharmaceutical agents, including antipsychotics and antihistamines. For instance, it is a known starting material or impurity related to the synthesis of Trazodone, an antidepressant drug.

Diagram 2: General Reactivity Profile

Caption: Nucleophilic substitution reactions.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Phenolic Nucleophile

This protocol describes a self-validating system for the synthesis of a 1-(3-(aryloxy)propyl)pyrrolidine derivative, a common scaffold in medicinal chemistry.

Objective: To demonstrate the utility of this compound hydrochloride in a typical C-O bond-forming reaction.

Materials:

-

This compound hydrochloride

-

4-Fluorophenol (example nucleophile)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile. Stir the suspension at room temperature for 15 minutes.

-

Reagent Addition: Add this compound hydrochloride (1.2 eq) to the suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting phenol is a key indicator of reaction completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash ensures the removal of any unreacted acidic phenol.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material via column chromatography on silica gel to afford the pure 1-(3-(4-fluorophenoxy)propyl)pyrrolidine.

Protocol 2: Quality Control and Purity Assessment by HPLC

This protocol outlines a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound hydrochloride.

Objective: To establish a validated HPLC method capable of separating the main component from potential impurities and degradation products.

Instrumentation and Conditions:

-

HPLC System: A system with a UV detector (or PDA) and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 5 µL

-

Sample Preparation: Accurately weigh ~10 mg of this compound hydrochloride and dissolve in 10 mL of a 50:50 water:acetonitrile mixture to make a 1 mg/mL solution.

Procedure:

-

System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

-

Specificity (Forced Degradation): Subject the sample solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to demonstrate that degradation products do not co-elute with the main peak.

-

Linearity: Prepare a series of solutions of known concentration (e.g., 0.1 to 1.5 mg/mL) and inject them. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy and Precision: Determine by analyzing samples at different concentration levels on different days to assess intra- and inter-day variability.

-

Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Diagram 3: Analytical QC Workflow

Caption: HPLC workflow for quality control analysis.

Part 5: Safety and Handling

As a reactive chemical intermediate, this compound hydrochloride requires careful handling to minimize risk to personnel.

-

Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation. Some sources also indicate it may cause severe skin burns and eye damage.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is between 2-8°C under an inert atmosphere.

-

First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water and consult a physician.

Conclusion

This compound hydrochloride is a strategically important building block whose value is derived from its bifunctional nature, stability as a salt, and the privileged pyrrolidine scaffold it contains. Its predictable reactivity allows for its incorporation into a multitude of complex target molecules, making it a staple reagent in the arsenal of synthetic and medicinal chemists. Proper understanding of its properties, handling requirements, and analytical protocols is essential for its safe and effective application in research and development.

References

- 1. CAS 57616-69-0: N-(3-chloropropyl)pyrrolidine hydrochloride [cymitquimica.com]

- 2. 39743-20-9|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(3-CHLOROPROPYL)-PYRROLIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 6. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]

- 7. 1-(3-CHLOROPROPYL)-PYRROLIDINE(39743-20-9) 1H NMR [m.chemicalbook.com]

Foreword: The Utility of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Structure and Characterization of 1-(3-Chloropropyl)pyrrolidine

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyrrolidine scaffold stands out as a "privileged structure."[1] Its prevalence in a vast array of bioactive natural products and synthetic drugs underscores its importance.[2][3][4][5][6][7] this compound emerges as a particularly valuable derivative, serving not as an end-product but as a versatile intermediate. Its bifunctional nature—a nucleophilic tertiary amine and a reactive alkyl chloride—provides a strategic linchpin for constructing more complex molecular architectures.

This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of data, we delve into the causality behind synthetic choices and analytical methodologies. The objective is to provide a self-validating framework for the synthesis, characterization, and safe handling of this compound, grounded in established scientific principles and authoritative data.

Molecular Identity and Physicochemical Profile

This compound is a disubstituted amine featuring a saturated five-membered pyrrolidine ring connected via its nitrogen atom to a three-carbon propyl chain, which is terminated by a chlorine atom.

Table 1: Core Physicochemical and Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClN | [8][9] |

| Molecular Weight | 147.65 g/mol | [8][9] |

| CAS Number | 39743-20-9 | [8][9] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 88-89 °C @ 22 Torr | [8] |

| Density (Predicted) | 1.016 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 10.10 ± 0.20 | [8] |

| SMILES | N1(CCCCl)CCCC1 | [8][10] |

| InChIKey | SPRTXTPFQKHSBG-UHFFFAOYSA-N | [8][10] |

Rationale and Protocol for Synthesis

The synthesis of this compound is typically achieved through a standard nucleophilic substitution (alkylation) reaction. The selection of reagents is driven by reactivity and commercial availability.

Mechanistic Rationale

The most common route involves the reaction between pyrrolidine and 1-bromo-3-chloropropane.[8]

-

Nucleophile: Pyrrolidine is a cyclic secondary amine and a potent nucleophile.[2]

-

Electrophile: 1-bromo-3-chloropropane is a bifunctional electrophile. The carbon-bromine bond is significantly more labile and thus more susceptible to nucleophilic attack than the carbon-chlorine bond. This differential reactivity is the cornerstone of the synthesis, allowing for selective alkylation at the bromine-bearing carbon.

-

Stoichiometry: The reaction generates hydrobromic acid (HBr) as a byproduct. To prevent the protonation and deactivation of the starting pyrrolidine, a second equivalent of pyrrolidine is employed as a base to neutralize the acid, forming pyrrolidinium bromide.[8]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-3-chloropropane (1.0 eq.) in diethyl ether. Cool the flask to 0°C in an ice bath.

-

Nucleophilic Addition: Slowly add pyrrolidine (2.0 eq.) dropwise to the stirred solution. A white precipitate (pyrrolidinium bromide) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight to ensure complete reaction.

-

Initial Filtration: Remove the pyrrolidinium bromide salt by vacuum filtration, washing the solid with a small amount of cold ether.

-

Liquid-Liquid Extraction (Acid Wash): Transfer the filtrate to a separatory funnel and wash with a cold 10% aqueous HCl solution. The product and any unreacted starting amine will move into the acidic aqueous phase. Discard the ether layer.

-

Basification: Cool the acidic aqueous layer in an ice bath and slowly add a 20% aqueous NaOH solution until the solution is strongly alkaline (pH > 12). This deprotonates the protonated amine, rendering it soluble in organic solvents.

-

Liquid-Liquid Extraction (Product): Extract the aqueous layer multiple times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the ether under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the resulting crude oil by vacuum distillation (e.g., 95 °C at 30 mmHg) to yield this compound as a pale yellow liquid.[8]

Comprehensive Structural Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure. The workflow below outlines the logical sequence of analysis.

Analytical Workflow Diagram

Caption: Integrated workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: Provides information on the proton environment, connectivity, and relative numbers of protons. The expected spectrum is complex due to overlapping signals but key reporters are present.

-

Causality: The electronegativity of the chlorine and nitrogen atoms deshields adjacent protons, shifting their signals downfield. Spin-spin coupling between adjacent non-equivalent protons leads to signal splitting (multiplicity).

-

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Label | Predicted δ (ppm) | Multiplicity | Integration |

| -CH₂-Cl | a | ~3.60 | Triplet (t) | 2H |

| N-CH₂- (propyl) | c | ~2.60 | Triplet (t) | 2H |

| N-CH₂- (ring) | d | ~2.50 | Multiplet (m) | 4H |

| -CH₂- (propyl) | b | ~1.95 | Quintet (quin) | 2H |

| -CH₂- (ring) | e | ~1.75 | Multiplet (m) | 4H |

-

¹³C NMR Spectroscopy: Confirms the presence of all seven unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Rationale |

| N-C H₂- (ring) | ~54 | Adjacent to N |

| N-C H₂- (propyl) | ~56 | Adjacent to N |

| C H₂-Cl | ~45 | Adjacent to Cl |

| -C H₂- (propyl) | ~30 | Aliphatic |

| -C H₂- (ring) | ~23 | Aliphatic |

-

Protocol for NMR Analysis:

-

Prepare the sample by dissolving ~10-20 mg of the purified liquid in ~0.6 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups and the absence of others (e.g., N-H from the starting material).

-

Causality: The absorption of infrared radiation causes molecular vibrations (stretching, bending) at specific frequencies characteristic of the bonds present.

Table 4: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 2980 | Strong |

| CH₂ Bend | ~1465 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

| N-H Stretch (Absence) | (3300 - 3500) | N/A |

-

Protocol for IR Analysis (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Acquire a background spectrum.

-

Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum. The absence of a broad peak around 3300-3500 cm⁻¹ confirms the consumption of the secondary amine starting material.[11]

-

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this volatile liquid.[12]

-

Causality: In the mass spectrometer, the molecule is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Data:

-

Molecular Ion (M⁺): A characteristic pair of peaks will be observed due to the isotopic abundance of chlorine:

-

m/z 147 (for ³⁵Cl isotope)

-

m/z 149 (for ³⁷Cl isotope)

-

The expected intensity ratio of these peaks is approximately 3:1.[10]

-

-

Key Fragments: Alpha-cleavage is a dominant fragmentation pathway for amines. A major fragment is expected at m/z 84, corresponding to the loss of the chloropropyl radical and formation of the stable N-methylenepyrrolidinium cation. Another likely fragment is at m/z 112, corresponding to the loss of a chlorine radical.

-

-

Protocol for GC-MS Analysis:

-

Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ether.

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

Use a standard capillary column (e.g., DB-5ms) and a temperature program that ensures separation and elution of the compound.

-

Acquire mass spectra using Electron Ionization (EI) at 70 eV.

-

Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

-

Safety, Handling, and Storage

Proper handling is critical due to the hazardous nature of the compound and its hydrochloride salt.[13][14][15]

-

Hazards:

-

Handling Precautions:

-

Storage:

Conclusion

This compound is a foundational building block for advanced chemical synthesis. Its value lies in the predictable reactivity of its dual functional groups. A robust and logical application of standard analytical techniques—NMR, IR, and MS—provides an unassailable confirmation of its structure and purity. The protocols and data presented in this guide serve as a reliable resource for researchers, enabling them to confidently synthesize, verify, and utilize this versatile intermediate in their research and development endeavors.

References

- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. PubChemLite - 1-(3-chloropropyl)-pyrrolidine (C7H14ClN) [pubchemlite.lcsb.uni.lu]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Solubility of 1-(3-Chloropropyl)pyrrolidine in Organic Solvents

Introduction: Contextualizing 1-(3-Chloropropyl)pyrrolidine

This compound (CAS No: 39743-20-9, Molecular Formula: C₇H₁₄ClN) is a heterocyclic compound of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] It serves as a versatile intermediate for introducing the N-pyrrolidinylpropyl moiety into a wide range of molecular scaffolds. The utility of this compound in multi-step syntheses is fundamentally dependent on its behavior in various reaction media. Consequently, a thorough understanding of its solubility in common organic solvents is not merely academic; it is a critical prerequisite for efficient process development, reaction optimization, purification, and formulation.

This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data, this document establishes a predictive framework based on first principles of chemical structure and intermolecular forces. Furthermore, it furnishes a robust, self-validating experimental protocol for researchers to quantitatively determine solubility in their specific solvent systems, ensuring that experimental design is grounded in both theoretical insight and practical, verifiable methodology.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is dictated by its molecular structure. This compound is a bifunctional molecule, featuring a saturated tertiary amine (the pyrrolidine ring) and a terminal alkyl chloride.

-

Pyrrolidine Moiety: The pyrrolidine ring contains a tertiary nitrogen atom with a lone pair of electrons. This site can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents. The nitrogen atom also imparts a degree of polarity to the molecule.

-

Chloropropyl Chain: The three-carbon alkyl chain is nonpolar. The terminal chlorine atom is electronegative, creating a C-Cl dipole, which contributes to the overall polarity of the molecule. However, this part of the molecule primarily interacts through weaker van der Waals forces and dipole-dipole interactions.[3]

The molecule's overall character is that of a moderately polar amine with a nonpolar alkyl halide component. Its predicted boiling point is approximately 88-89 °C at 22 Torr, and it exists as a liquid at standard temperature and pressure.[4] This combination of features suggests a nuanced solubility profile. The fundamental principle governing this profile is "like dissolves like," which posits that substances with similar intermolecular forces and polarity are more likely to be miscible or soluble in one another.[5]

Predicted Solubility Profile: A Theoretical Framework

Based on the structural analysis, we can predict the solubility of this compound across different classes of organic solvents. These predictions are qualitative and serve as a starting point for experimental verification.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | The solvent's hydroxyl group can act as a hydrogen bond donor to the lone pair on the pyrrolidine nitrogen. Strong dipole-dipole interactions are also favorable. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High / Miscible | Strong dipole-dipole interactions between the solvent and the C-N and C-Cl bonds of the solute are the primary driving force for dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Similar polarities and the presence of C-Cl dipoles in both solute and solvent lead to favorable dipole-dipole interactions.[6] |

| Nonpolar (Aromatic) | Toluene, Benzene | Moderate to High | While nonpolar, the aromatic ring's pi system can be polarized, allowing for induced-dipole interactions with the polar sites of the solute. |

| Nonpolar (Aliphatic) | Hexane, Heptane, Cyclohexane | Low to Moderate | The dominant intermolecular forces in these solvents are weak London dispersion forces. While the alkyl chain of the solute can interact favorably, the polar amine head may limit solubility. Generally, alkyl halides show good solubility in organic solvents. |

| Ethers | Diethyl Ether | Moderate to High | Diethyl ether is weakly polar and can act as a hydrogen bond acceptor, interacting favorably with the solute. |

The following diagram illustrates the relationship between the molecular features of this compound and its expected solubility.

Caption: Relationship between molecular structure and predicted solubility.

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move beyond prediction and establish definitive quantitative data, the isothermal shake-flask method is the gold standard.[7] It is a robust and reliable technique for determining the equilibrium solubility of a compound.[8][9]

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Pillar of Trustworthiness: Self-Validation This protocol is self-validating. By approaching equilibrium from two directions (undersaturation and supersaturation) and analyzing samples at multiple time points, the convergence of concentration values confirms that a true thermodynamic equilibrium has been reached.

Materials & Equipment:

-

This compound (liquid, purity >98%)

-

Selected organic solvent (HPLC-grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Thermostatic orbital shaker or shaking incubator

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Volumetric flasks and pipettes (Class A)

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer.[10][11]

Experimental Workflow:

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. Into three separate, labeled vials, add approximately 2 mL of the chosen solvent. b. Add an excess of this compound to each vial. A visible excess of the liquid solute (e.g., a distinct second phase or droplets) should be present at the bottom of the vial after vigorous shaking. This ensures saturation. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials at a speed sufficient to ensure thorough mixing of the two phases. c. Allow the mixtures to equilibrate for an extended period. It is crucial to sample at multiple time points to ensure equilibrium has been reached.[12] Recommended time points are 24, 48, and 72 hours.

-

Sampling: a. After the first time point (24 hours), remove the vials from the shaker and let them stand in a temperature-controlled bath for at least 1-2 hours to allow the undissolved solute to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the undissolved layer. c. Immediately pass the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any microscopic droplets. d. Accurately weigh the filtered sample.

-

Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in the same solvent. b. Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve. c. Analyze the standards and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[10][13] d. Construct a calibration curve by plotting the analytical response versus concentration. e. Determine the concentration of the diluted sample from the calibration curve and back-calculate the concentration of the original, undiluted (saturated) solution.

-

Validation of Equilibrium: a. Repeat steps 3 and 4 for the samples equilibrated for 48 and 72 hours. b. The solubility is considered the average concentration from the time points where the measured concentration has plateaued (i.e., the results from 48h and 72h are within ±5% of each other).[12] This demonstrates that the system has reached a stable equilibrium.

Safety and Handling: A Pillar of Trustworthiness

Ensuring scientific integrity requires a commitment to safety. Both this compound and the organic solvents used pose potential hazards. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[14]

-

This compound: The hydrochloride salt is listed as toxic if swallowed and causes severe skin burns and eye damage.[15] While the free base may have a different hazard profile, it should be handled with extreme care, assuming it to be corrosive and toxic. Avoid contact with skin and eyes, and prevent inhalation of vapors.[16][17]

-

Organic Solvents: Many organic solvents are flammable and may have specific toxicities (e.g., neurotoxicity, organ damage).[18] Always consult the Safety Data Sheet (SDS) for each solvent before use. Store solvents in appropriate flammable storage cabinets, away from ignition sources.

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This guide provides a foundational understanding of the solubility of this compound in organic solvents, grounded in the principles of molecular structure and intermolecular forces. While a definitive, quantitative database is not yet established in the literature, the predictive framework presented here offers researchers a scientifically sound basis for solvent selection. More importantly, the detailed, self-validating experimental protocol empowers scientists and drug development professionals to generate the precise, high-quality solubility data required for their specific applications. Adherence to this rigorous methodology and the associated safety guidelines will ensure the generation of reliable data, facilitating more efficient and robust chemical process development.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 1-(3-chloropropyl)-pyrrolidine (C7H14ClN) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]

- 5. quora.com [quora.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. improvedpharma.com [improvedpharma.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. This compound Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. files.upei.ca [files.upei.ca]

A Comprehensive Safety and Handling Guide for 1-(3-Chloropropyl)pyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for 1-(3-Chloropropyl)pyrrolidine. As a reactive intermediate used in the synthesis of more complex molecules, particularly in pharmaceutical development, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety. This guide synthesizes data from authoritative sources to provide a framework for risk mitigation.

Note: The majority of publicly available, detailed safety classifications pertain to the hydrochloride (HCl) salt of this compound (CAS No. 57616-69-0). While this guide addresses the free base (CAS No. 39743-20-9), the hazard profile of the HCl salt is presented as a primary reference due to its comprehensive documentation. Users should treat both forms with the same high degree of caution.

Hazard Identification and Risk Assessment

This compound and its hydrochloride salt are classified as hazardous substances with significant health risks upon exposure. The primary dangers are acute toxicity if swallowed, severe corrosive effects on skin and eyes, and the potential to cause allergic skin reactions.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for the hydrochloride salt, which should be considered indicative of the risks associated with the free base.

Table 1: GHS Hazard Classification for this compound Hydrochloride

| Hazard Class | GHS Code | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed | [1][2][3] |

| Skin Corrosion / Irritation | H314 / H315 | Causes severe skin burns and eye damage or causes skin irritation | [1][2] |

| Serious Eye Damage / Irritation | H318 / H319 | Causes serious eye damage or causes serious eye irritation | [1][2] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [1][3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[2][4] |

The causality behind these classifications lies in the compound's chemical reactivity. As a halogenated amine, it can react with biological macromolecules, leading to cellular damage. Its corrosive nature is attributed to its ability to hydrolyze and disrupt cell membranes, causing chemical burns on contact. The risk of sensitization implies that repeated, low-level exposures can lead to an exaggerated immune response upon subsequent contact.[5]

Physical and Chemical Properties

Understanding the physical state and properties of this compound is fundamental to anticipating its behavior during handling and in the event of a spill.

Table 2: Physical and Chemical Properties

| Property | This compound (Free Base) | This compound HCl (Salt) |

|---|---|---|

| CAS Number | 39743-20-9[6][7] | 57616-69-0[1][2][3] |

| Molecular Formula | C₇H₁₄ClN[6][7] | C₇H₁₅Cl₂N[1][3] |

| Molecular Weight | 147.65 g/mol [6][7] | 184.10 g/mol [1][3] |

| Appearance | Colorless to light yellow liquid[6] | Solid |

| Boiling Point | 88-89 °C @ 22 Torr[6] | Not applicable |

| Storage Temperature | Store in freezer, under -20°C[6] | Recommended 2-8°C[2] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, starting with engineering controls and supplemented by rigorous use of PPE, is required to handle this compound safely.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the handler from the chemical.

-

Chemical Fume Hood: All handling, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][8]

-

Emergency Equipment: A safety shower and eyewash station must be immediately accessible and regularly tested. Their proximity is critical for immediate decontamination following accidental exposure.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is essential to prevent direct contact. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedure being performed.

Table 3: Personal Protective Equipment (PPE) Matrix

| Protection Type | Required Equipment | Rationale and Best Practices |

|---|---|---|

| Eye and Face | Safety goggles and a full-face shield.[2][10] | Standard safety glasses are insufficient. Goggles provide a seal against splashes, while the face shield protects the entire face from corrosive splashes, which is a primary hazard (H314/H318).[3] |

| Skin and Body | Chemical-resistant gloves (Nitrile or Neoprene), a flame-retardant lab coat, and closed-toe shoes.[8][10] | Gloves must be inspected for tears or holes before each use. Use proper glove removal technique to avoid self-contamination. A lab coat should be fully buttoned.[2] Avoid polyester or acrylic clothing, which can melt in a fire.[10] |

| Respiratory | NIOSH-approved respirator with appropriate cartridges. | Required when working outside a fume hood or if there is a risk of generating aerosols or vapors that cannot be contained.[10] Use is subject to a full respiratory protection program, including fit-testing.[10] |

Safe Handling and Storage Protocols

Adherence to strict protocols is a self-validating system for safety.

Handling

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the fume hood is operational. Confirm the location of the nearest eyewash station and safety shower.

-

Aliquotting: When transferring the liquid, use spark-proof tools and techniques that minimize splashing or aerosol generation, such as pouring slowly down the side of the receiving vessel.[8][11]

-

Housekeeping: Do not allow the chemical to accumulate on surfaces. Clean any minor drips immediately with an appropriate absorbent material. Do not eat, drink, or smoke in the handling area.[8]

-

Post-Handling: Wash hands and forearms thoroughly after handling, even if gloves were worn.[2] Decontaminate all equipment used.

Storage

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area designated for toxic and corrosive chemicals.[8] Some sources recommend storage under an inert atmosphere (e.g., nitrogen or argon) and at refrigerated (2-8°C) or freezer (-20°C) temperatures to ensure stability.[6]

-

Security: The storage area must be locked to prevent unauthorized access.[3]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and foodstuff containers.[8]

Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

First Aid Measures

The following diagram outlines the workflow for responding to an exposure event. Immediate and decisive action is required.

Caption: First Aid Emergency Response Workflow.

Accidental Release and Spill Response

A spill must be managed methodically to prevent exposure and environmental contamination.

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Control Ignition: Remove all sources of ignition (flames, sparks).[8][12]

-

Contain: For liquid spills, contain the spill using inert absorbent material such as sand, vermiculite, or a universal binder.[12][13] Do not use combustible materials like sawdust.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[8][12]

-

Decontaminate: Clean the spill area thoroughly with soap and water, and collect the decontamination waste for proper disposal.

-

Do not allow the chemical or cleanup materials to enter drains or waterways. [4][8]

The following workflow visualizes the spill response protocol.

Caption: Spill Response Protocol Workflow.

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][3][8] A water spray can be used to cool fire-exposed containers but may not be effective for extinguishing the fire itself.[2]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas can be released.[13]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[3][4][8]

Disposal Considerations

Disposal of this compound and any contaminated materials (e.g., absorbent pads, gloves, glassware) must be handled as hazardous waste.

-

Containers: Collect waste in suitable, closed, and clearly labeled containers.[2][8]

-

Regulations: Disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[3] Consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not dispose of down the drain or in general waste.[8]

References

- 1. This compound Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. 1-(3-CHLOROPROPYL)-PYRROLIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. zycz.cato-chem.com [zycz.cato-chem.com]

- 9. 3m.com [3m.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Introduction: Ensuring the Integrity of a Versatile Synthetic Building Block

An In-depth Technical Guide to the Storage and Stability of 1-(3-Chloropropyl)pyrrolidine

This compound is a bifunctional organic compound featuring a reactive alkyl chloride and a nucleophilic secondary amine in the form of a pyrrolidine ring. This unique structure makes it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds and research chemicals. The integrity of this reagent is paramount; its degradation can lead to failed syntheses, the formation of unknown impurities, and compromised experimental results. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the critical parameters governing the storage and stability of this compound, ensuring its viability for drug discovery and development professionals.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate storage protocols. The compound is a colorless to light yellow liquid, and its key properties are summarized below.[1]

| Property | Value | Source |

| CAS Number | 39743-20-9 | [1][2] |

| Molecular Formula | C₇H₁₄ClN | [1][2] |

| Molecular Weight | 147.65 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 88-89 °C at 22 Torr | [1] |

| Density | ~1.016 g/cm³ | [1] |

Optimal Storage Conditions: A Multi-Factor Approach

The long-term stability of this compound is contingent on a controlled environment that mitigates the primary drivers of chemical degradation. The following conditions are recommended based on safety data sheets and established chemical principles.

Temperature: The Primary Control Lever

Low temperature is the most critical factor in preserving the compound. Supplier data explicitly recommends storing the material in a freezer at temperatures under -20°C.[1] This is not merely a suggestion but a necessity rooted in chemical kinetics. Lowering the temperature drastically reduces the rate of potential degradation reactions, including intramolecular cyclization and oligomerization.

Atmosphere: The Imperative of an Inert Environment

Exposure to atmospheric components is detrimental. It is crucial to store this compound under an inert atmosphere, such as nitrogen or argon.[3][4] This practice serves two main purposes:

-

Exclusion of Moisture: The compound can be sensitive to hydrolysis. Water can act as a nucleophile, potentially leading to the formation of the corresponding alcohol over time.

-

Exclusion of Oxygen: The pyrrolidine moiety can be susceptible to oxidation.[5] While this may be a slower process for a secondary amine compared to other functional groups, long-term exposure can lead to the formation of N-oxides and other degradation products.

Container and Environment